1-(3-methyl[1,3]thiazolo[3,2-a][1,3]benzimidazol-2-yl)-1-ethanone O-allyloxime
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Overview
Description
Scientific Research Applications
Synthesis and Biological Activity
- The compound is used in the synthesis of various 2-substituted 6-bromo-3-methylthiazolo[3,2-a]benzimidazoles. These derivatives have been observed to possess potent immunosuppressive and immunostimulatory activities against macrophages and T-lymphocytes. Additionally, they exhibit significant inhibition of LPS-stimulated NO generation, suggesting potential anti-inflammatory effects. Some derivatives also show cytotoxicity against different cancer cell lines, including colon carcinoma, hepatocellular carcinoma, and lymphoblastic leukemia (Abdel‐Aziz et al., 2011).
Synthetic Building Blocks for Novel Compounds
- The compound serves as a versatile building block for synthesizing novel heterocyclic derivatives, such as pyrazolo[1,5-a]pyrimidine, [1,2,4]-triazolo[1,5-a]pyrimidine, and other related structures. These novel compounds have shown moderate effects against certain bacterial and fungal species, indicating their potential as antimicrobial agents (Abdel‐Aziz et al., 2008).
Catalytic and Electrochemical Properties
- Derivatives of this compound have been studied for their catalytic and electrochemical properties. They exhibit catecholase-mimetic activities, an important aspect in biological and chemical catalysis. These activities are correlated with their electrochemical behaviors, further expanding their potential applications in various scientific fields (Karaoğlu et al., 2016).
Antimicrobial and Antioxidant Activities
- Some novel derivatives synthesized from this compound have shown significant antimicrobial and antioxidant activities. Specific derivatives have demonstrated efficacy comparable to control drugs like vancomycin against certain microbial cultures. This suggests their potential as lead compounds for further drug development and structural modification to enhance their biological effects (Litvinchuk et al., 2021).
Mechanism of Action
Mode of Action
Based on its structural similarity to other thiazolo[3,2-a]benzimidazole derivatives, it may interact with its targets via non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and π-π stacking . These interactions can lead to changes in the conformation or function of the target molecules, thereby modulating their biological activities .
Biochemical Pathways
Thiazolo[3,2-a]benzimidazole derivatives have been reported to exhibit various biological activities, including cytostatic effects . Therefore, it is plausible that this compound may interfere with cell proliferation pathways, but this needs to be confirmed with further studies.
Result of Action
The molecular and cellular effects of the compound’s action are currently unknown. Given the cytostatic activity reported for similar compounds , it is possible that this compound may inhibit cell proliferation or induce cell cycle arrest.
Properties
IUPAC Name |
(E)-1-(1-methyl-[1,3]thiazolo[3,2-a]benzimidazol-2-yl)-N-prop-2-enoxyethanimine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3OS/c1-4-9-19-17-10(2)14-11(3)18-13-8-6-5-7-12(13)16-15(18)20-14/h4-8H,1,9H2,2-3H3/b17-10+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YYVXWZUPVHQJBQ-LICLKQGHSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=NC3=CC=CC=C3N12)C(=NOCC=C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(SC2=NC3=CC=CC=C3N12)/C(=N/OCC=C)/C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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